molecular formula C22H21N2O6- B1196016 SN-38 carboxylate form

SN-38 carboxylate form

Cat. No. B1196016
M. Wt: 409.4 g/mol
InChI Key: IRKZFHZUIBLGKU-QFIPXVFZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SN-38 carboxylate is a hydroxy monocarboxylic acid anion that is the conjugate base of SN-38 carboxylic acid, obtained from the deprotonation of the carboxy group. It is the major microspecies at pH 7.3. It is a conjugate base of a SN-38 carboxylic acid.

Scientific Research Applications

Pharmacokinetics and Bioactivity

  • Differential Rates of Glucuronidation : SN-38, as the active metabolite of irinotecan, equilibrates between lactone and carboxylate forms. This study found that for both human and rat isoforms, the lactone consistently had catalytic rates up to 6-fold greater than the carboxylate form. This highlights that SN-38 lactone and carboxylate may be considered pharmacokinetically distinct agents (Tallman, Ritter, & Smith, 2005).

Analytical Methods

  • Spectrofluorimetric Determination : SN-38 displays native fluorescence in both lactone and carboxylate form. This study developed spectrofluorimetric methods for the determination of both forms, aiding in understanding SN-38's interaction with various media (Rodríguez-Cáceres et al., 2011).

Drug Formulation and Stability

  • Liposome-Loaded Thermo-Sensitive Hydrogel : This study focused on developing a thermo-sensitive hydrogel system with acidic SN-38 liposomes for local chemotherapy. It aimed to stabilize the lactone form of SN-38, thus improving its therapeutic efficacy and reducing systemic toxicity (Bai et al., 2018).

Transport and Metabolism

  • Transport Mechanism in Human Intestinal Epithelial Cell Line : This research found that the uptake of SN-38 by the Caco-2 cell line is primarily in the lactone form through a specific transporter. The study highlights the role of specific transport systems in the uptake and metabolism of SN-38 in the human intestinal epithelial cell line (Ueno et al., 2012).

Therapeutic Applications

  • Self-Associating SN-38-Conjugated Polymeric Micelles : This study synthesized self-associating SN-38-polymer drug conjugates to improve the water-solubility of SN-38 while retaining its anticancer activity. The research underscores the potential of polymeric micellar SN-38 conjugates as effective drug delivery systems in colorectal cancer therapy (Sadat et al., 2020).

properties

Product Name

SN-38 carboxylate form

Molecular Formula

C22H21N2O6-

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[12-ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

InChI

InChI=1S/C22H22N2O6/c1-3-12-13-7-11(26)5-6-17(13)23-19-14(12)9-24-18(19)8-16(15(10-25)20(24)27)22(30,4-2)21(28)29/h5-8,25-26,30H,3-4,9-10H2,1-2H3,(H,28,29)/p-1/t22-/m0/s1

InChI Key

IRKZFHZUIBLGKU-QFIPXVFZSA-M

Isomeric SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O

Canonical SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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